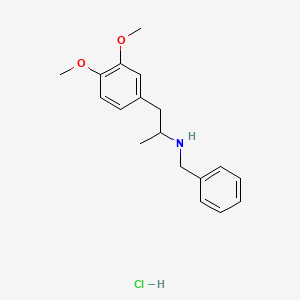

N-Benzyl-3,4-DMA hydrochloride

Description

Properties

IUPAC Name |

N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2.ClH/c1-14(19-13-15-7-5-4-6-8-15)11-16-9-10-17(20-2)18(12-16)21-3;/h4-10,12,14,19H,11,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBUFJADIIVMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40713920 | |

| Record name | N-Benzyl-3,4-dimethoxyamphetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40713920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2980-07-6 | |

| Record name | N-Benzyl-3,4-dimethoxyamphetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC27115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-3,4-dimethoxyamphetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40713920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYL-3,4-DIMETHOXYAMPHETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6WD3ZK5A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Benzyl-3,4-DMA hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride is a substituted amphetamine derivative. This technical guide provides a comprehensive overview of its chemical properties, analytical characterization, and a hypothesized pharmacological profile based on the known mechanisms of related amphetamine compounds. Due to the limited availability of specific experimental data for this molecule, this guide also outlines a putative synthesis protocol and proposes potential biological signaling pathways to guide future research.

Chemical and Physical Properties

N-Benzyl-3,4-DMA hydrochloride is a crystalline solid. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride | |

| Synonyms | N-benzyl-3,4-dimethoxyamphetamine hydrochloride, NSC 27115 | |

| Molecular Formula | C₁₈H₂₄ClNO₂ | |

| Molecular Weight | 321.84 g/mol | |

| Melting Point | 179-180 °C | |

| Appearance | White powder | |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 10 mg/ml | |

| Purity | ≥98% | |

| Storage | -20°C | |

| Stability | ≥ 5 years |

Analytical Characterization

Detailed analytical methods for the identification and characterization of this compound have been reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for ¹H NMR analysis is provided by the DEA's Special Testing and Research Laboratory.

Experimental Protocol:

-

Sample Preparation: Dilute approximately 12 mg of the analyte in deuterium (B1214612) oxide (D₂O) containing trimethylsilylpropanoic acid (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.

-

Instrument: 400 MHz NMR spectrometer.

-

Parameters:

-

Spectral Width: At least -3 ppm to 13 ppm.

-

Pulse Angle: 90°.

-

Delay Between Pulses: 45 seconds.

-

Gas Chromatography/Mass Spectrometry (GC/MS)

A standard protocol for GC/MS analysis is also available.

Experimental Protocol:

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform (B151607) (CHCl₃) followed by base extraction.

-

Instrument: Agilent gas chromatograph with a mass selective detector (MSD).

-

Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at 1.5 mL/min.

-

Temperatures:

-

Injector: 280°C.

-

MSD Transfer Line: 280°C.

-

MS Source: 230°C.

-

MS Quadrupole: 150°C.

-

-

Oven Program:

-

Initial temperature of 100°C for 1.0 min.

-

Ramp to 280°C at 12°C/min.

-

Hold at 280°C for 9.0 min.

-

-

Injection Parameters: 1 µL injection with a split ratio of 25:1.

-

MS Parameters:

-

Mass Scan Range: 30-550 amu.

-

Acquisition Mode: Scan.

-

Putative Synthesis Protocol

Hypothesized Experimental Protocol:

-

Reaction Setup: To a solution of 3,4-dimethoxyphenylacetone (B57033) and benzylamine (B48309) in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran), add a hydrogenation catalyst such as palladium on carbon (Pd/C).

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature or slightly elevated temperature (e.g., 20-50°C).

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

-

Purification and Salt Formation: The resulting crude N-benzyl-3,4-dimethoxyamphetamine free base is purified by a suitable method, such as column chromatography. The purified free base is then dissolved in an appropriate solvent (e.g., ethyl acetate), and a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added to precipitate the hydrochloride salt.

-

Isolation: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Caption: Putative synthesis workflow for this compound.

Hypothesized Pharmacological Profile and Signaling Pathways

As N-Benzyl-3,4-DMA is categorized as a substituted amphetamine, its pharmacological effects are likely mediated through interactions with monoamine neurotransmitter systems, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). Specific pharmacological data for this compound is not currently available. The following represents a hypothesized mechanism of action based on the known pharmacology of amphetamines.

Amphetamines are known to act as substrates for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can also inhibit the vesicular monoamine transporter 2 (VMAT2). A key target for amphetamines is the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.

Proposed Signaling Pathway:

The following diagram illustrates a hypothesized signaling cascade initiated by N-Benzyl-3,4-DMA, based on the known actions of amphetamines on dopaminergic neurons.

An In-depth Technical Guide to N-Benzyl-3,4-DMA hydrochloride (CAS 2980-07-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-3,4-DMA hydrochloride (CAS: 2980-07-6), also known as N-benzyl-3,4-dimethoxyamphetamine hydrochloride, is a substituted amphetamine derivative.[1][2] Structurally, it belongs to the class of N-benzyl phenethylamines, a group of compounds known for their interaction with serotonergic systems. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound. It covers its physicochemical properties, analytical methodologies for its characterization, a proposed synthesis route, and its putative pharmacological mechanism of action based on structure-activity relationships of closely related analogs. Due to its classification as an analytical reference standard, this document is intended for research and forensic applications only and is not for human or veterinary use.[1]

Chemical and Physical Properties

This compound is a white crystalline solid.[2] Its chemical structure features a 3,4-dimethoxyphenyl ring attached to a propane-2-amine backbone, with a benzyl (B1604629) group substituted on the amine. This substitution significantly influences its pharmacological profile compared to its parent compound, 3,4-dimethoxyamphetamine (3,4-DMA).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2980-07-6 | [1][2] |

| Molecular Formula | C₁₈H₂₃NO₂ • HCl | [1] |

| Formula Weight | 321.8 g/mol | [1] |

| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride | [2] |

| Synonyms | N-benzyl-3,4-Dimethoxyamphetamine, NSC 27115 | [1][2] |

| Appearance | White powder/crystalline solid | [1][2] |

| Purity | ≥98% | [1] |

| Melting Point | Not Determined | [2] |

| UV max (λ) | 231 nm | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 10 mg/mL, PBS (pH 7.2): 10 mg/mL | [1] |

| Storage Temperature | -20°C | [1] |

Synthesis

A proposed synthesis for N-Benzyl-3,4-DMA would involve the reaction of 3,4-dimethoxyamphetamine (3,4-DMA) with benzaldehyde (B42025), followed by reduction of the resulting imine intermediate.

Caption: Proposed synthesis of N-Benzyl-3,4-DMA via reductive amination.

Experimental Protocol: Proposed Reductive Amination

Materials:

-

3,4-Dimethoxyamphetamine (free base)

-

Benzaldehyde

-

Sodium borohydride (B1222165) (NaBH₄) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Methanol (B129727) or other suitable solvent

-

Hydrochloric acid (for salt formation)

-

Dichloromethane (B109758) or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation: Dissolve 1 equivalent of 3,4-dimethoxyamphetamine in methanol. Add 1.1 equivalents of benzaldehyde to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add 1.5 equivalents of sodium borohydride in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Benzyl-3,4-DMA free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete.

-

Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Analytical Methods

Detailed analytical data for this compound is available, primarily from forensic and chemical supplier sources. The primary methods for identification and characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data for this compound in D₂O

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.50-7.40 | m | 5H | Aromatic protons (benzyl group) |

| 7.00 | d | 1H | Aromatic proton (dimethoxyphenyl) |

| 6.87 | d | 1H | Aromatic proton (dimethoxyphenyl) |

| 6.82 | s | 1H | Aromatic proton (dimethoxyphenyl) |

| 4.30-4.20 | m | 2H | -CH₂- (benzyl) |

| 3.86 | s | 3H | -OCH₃ |

| 3.79 | s | 3H | -OCH₃ |

| 3.60-3.50 | m | 1H | -CH- (chiral center) |

| 3.05 | dd | 1H | -CH₂- (backbone) |

| 2.85 | dd | 1H | -CH₂- (backbone) |

| 1.37 | d | 3H | -CH₃ |

Data extracted from SWGDRUG Monograph.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Table 3: GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Instrument | Agilent gas chromatograph with MS detector |

| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 280°C |

| Oven Program | 100°C for 1 min, then ramp to 280°C at 12°C/min, hold for 9 min |

| Injection | 1 µL, Split ratio 25:1 |

| MS Scan Range | 30-550 amu |

| Retention Time | 13.07 min |

Data extracted from SWGDRUG Monograph.[2]

Caption: General experimental workflow for GC-MS analysis.

Putative Pharmacology and Mechanism of Action

While no specific pharmacological studies have been published for this compound, its mechanism of action can be inferred from its structural similarity to other N-benzyl substituted phenethylamines. This class of compounds is known to have high affinity and act as agonists at serotonin (B10506) 5-HT₂A and 5-HT₂C receptors.

The addition of an N-benzyl group to a phenethylamine (B48288) core structure often leads to a significant increase in potency at 5-HT₂A receptors. It is hypothesized that this compound acts as a potent agonist at these receptors, leading to the activation of downstream signaling pathways.

Caption: Hypothesized 5-HT2A receptor signaling pathway for N-Benzyl-3,4-DMA.

Experimental Protocols for Pharmacological Characterization

To confirm the hypothesized mechanism of action, the following experimental protocols would be necessary.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT₂A receptor.

Materials:

-

Membrane preparations from cells stably expressing the human 5-HT₂A receptor.

-

Radioligand (e.g., [³H]ketanserin or [³H]MDL 100,907).

-

This compound.

-

Non-specific binding control (e.g., unlabeled ketanserin (B1673593) or another high-affinity antagonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Glass fiber filters.

-

Filtration manifold and vacuum pump.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound in assay buffer.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of this compound. Calculate the IC₅₀ value and convert it to a Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound as a 5-HT₂A receptor agonist.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound.

-

Reference agonist (e.g., serotonin).

-

Fluorescent plate reader with an injection system.

Procedure:

-

Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

-

Compound Addition: Place the plate in the fluorescent plate reader. After establishing a baseline fluorescence reading, inject varying concentrations of this compound into the wells.

-

Fluorescence Measurement: Measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and maximal response (Eₘₐₓ).

Toxicology and Metabolism

There is no specific toxicological or metabolic data available for this compound. However, based on its amphetamine core structure, potential toxicities could include cardiovascular effects (hypertension, tachycardia), central nervous system stimulation (agitation, seizures), and hyperthermia. The metabolism is likely to proceed through pathways common to other phenethylamines, which may include N-debenzylation, O-demethylation, and hydroxylation of the aromatic rings, followed by conjugation for excretion.

Conclusion

This compound is a research chemical and analytical reference standard with a well-defined chemical structure and analytical profile. While specific pharmacological data is lacking, its structural similarity to other N-benzyl phenethylamines strongly suggests that it is a potent agonist at 5-HT₂A and 5-HT₂C receptors. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive pharmacological characterization of this compound. Further research is necessary to fully elucidate its biological activity, metabolic fate, and toxicological profile.

References

An In-Depth Technical Guide on the Core Mechanism of Action of N-Benzyl-3,4-DMA Hydrochloride

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the precise mechanism of action of N-Benzyl-3,4-DMA hydrochloride. While its classification as an amphetamine derivative provides a foundational context, detailed pharmacological data, including binding affinities, functional activities at specific molecular targets, and the subsequent signaling pathways, remain largely uncharacterized in publicly accessible scientific research.

This guide synthesizes the available information on structurally related compounds to provide a potential framework for the pharmacological investigation of this compound. However, it is critical to note that these are extrapolated hypotheses and require direct experimental validation.

Chemical and Physical Properties

This compound is an analytical reference standard.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride | [2] |

| Synonyms | N-benzyl-3,4-dimethoxyamphetamine hydrochloride, NSC 27115 | [1] |

| Molecular Formula | C₁₈H₂₃NO₂ • HCl | [1] |

| Molecular Weight | 321.8 g/mol | [1] |

| CAS Number | 2980-07-6 | [1] |

| Appearance | Crystalline solid | [1] |

Hypothesized Pharmacological Targets

Based on the pharmacology of structurally similar N-benzylphenethylamines and the parent compound 3,4-dimethoxyamphetamine (3,4-DMA), the primary molecular targets for this compound are likely to be within the monoaminergic system.

Serotonin (B10506) Receptors

The addition of an N-benzyl group to phenethylamine (B48288) hallucinogens is known to significantly increase their binding affinity and potency at the serotonin 2A receptor (5-HT₂A).[3] This suggests that this compound may act as a ligand, potentially an agonist or partial agonist, at 5-HT₂A receptors. Research on N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines has demonstrated that such modifications dramatically affect 5-HT₂A and 5-HT₂C receptor affinity and functional activity.[4]

Monoamine Transporters

As an amphetamine derivative, this compound is predicted to interact with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). Amphetamines typically act as substrates for these transporters, leading to the disruption of neurotransmitter storage and promoting their release.[5] The functional outcome of this compound at these transporters (i.e., substrate, inhibitor, or a combination) requires experimental determination.

Monoamine Oxidase (MAO)

Some amphetamine derivatives exhibit inhibitory activity against monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. While there is no direct evidence for this compound, related compounds have shown inhibitory effects on MAO.[6]

Postulated Signaling Pathways

Should this compound act as an agonist at 5-HT₂A receptors, it would likely initiate a cascade of intracellular signaling events. A generalized diagram of this pathway is presented below.

Caption: Hypothesized 5-HT₂A receptor signaling cascade initiated by N-Benzyl-3,4-DMA.

Proposed Experimental Protocols for Elucidation of Mechanism of Action

To address the current knowledge gap, a series of in vitro and in vivo experiments are necessary. The following outlines potential methodologies.

Radioligand Binding Assays

Objective: To determine the binding affinities of this compound at a panel of receptors and transporters.

Protocol Outline:

-

Target Selection: A comprehensive panel should include, but not be limited to, 5-HT receptor subtypes (5-HT₁A, 5-HT₂A, 5-HT₂C), dopamine receptors (D₁, D₂), adrenergic receptors (α₁, α₂), and monoamine transporters (DAT, NET, SERT).

-

Membrane Preparation: Cell membranes expressing the target protein of interest are prepared from transfected cell lines or specific brain regions.

-

Assay Conditions: Membranes are incubated with a specific radioligand for the target protein in the presence of increasing concentrations of this compound.

-

Detection: Bound radioactivity is measured using liquid scintillation counting or other appropriate methods.

-

Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation to determine the binding affinity.

Functional Assays

Objective: To characterize the functional activity (e.g., agonist, antagonist, partial agonist, inhibitor, substrate) of this compound at its identified binding sites.

Example Protocol: 5-HT₂A Receptor Activation Assay (Calcium Mobilization)

-

Cell Culture: Use a cell line stably expressing the human 5-HT₂A receptor (e.g., HEK293).

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Application: Increasing concentrations of this compound are added to the cells.

-

Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

Data Analysis: Dose-response curves are plotted to determine EC₅₀ and Emax values, indicating potency and efficacy.

Example Protocol: Monoamine Transporter Uptake/Release Assays

-

Cell Culture or Synaptosome Preparation: Utilize cell lines expressing DAT, NET, or SERT, or prepare synaptosomes from rodent brain tissue.

-

Uptake Inhibition Assay: Pre-incubate the cells/synaptosomes with varying concentrations of this compound, followed by the addition of a radiolabeled monoamine substrate (e.g., [³H]dopamine). Measure the reduction in substrate uptake.

-

Neurotransmitter Release Assay: Pre-load cells/synaptosomes with a radiolabeled monoamine. After washing, apply this compound and measure the amount of radioactivity released into the supernatant.

Summary of (Hypothetical) Quantitative Data

As no direct experimental data for this compound is available, the following table is a template for how such data would be presented. The values are purely illustrative.

| Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy (Emax, %) |

| 5-HT₂A Receptor | TBD | TBD | TBD | TBD |

| 5-HT₂C Receptor | TBD | TBD | TBD | TBD |

| Dopamine Transporter (DAT) | TBD | TBD | TBD | TBD |

| Norepinephrine Transporter (NET) | TBD | TBD | TBD | TBD |

| Serotonin Transporter (SERT) | TBD | TBD | TBD | TBD |

| MAO-A | TBD | TBD | TBD | TBD |

| TBD: To Be Determined |

Logical Workflow for Pharmacological Characterization

The systematic investigation of this compound's mechanism of action would follow a logical progression from initial screening to more detailed functional analysis.

Caption: A proposed workflow for the comprehensive pharmacological characterization of N-Benzyl-3,4-DMA.

Conclusion and Future Directions

References

- 1. caymanchem.com [caymanchem.com]

- 2. swgdrug.org [swgdrug.org]

- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity [mdpi.com]

N-Benzyl-3,4-DMA Hydrochloride: A Technical Guide to Purity and Formulation

This technical guide provides an in-depth overview of N-Benzyl-3,4-dimethoxyamphetamine (DMA) hydrochloride, an analytical reference standard categorized as an amphetamine.[1][2] Intended for researchers, scientists, and drug development professionals, this document details the compound's purity, analytical methodologies for its characterization, and considerations for its formulation.

Chemical and Physical Properties

N-Benzyl-3,4-DMA hydrochloride is a synthetic compound with the formal name 3,4-dimethoxy-α-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride.[1] It is also known by the synonyms N-benzyl-3,4-Dimethoxyamphetamine and NSC 27115.[1][3] The compound is typically supplied as a white, crystalline solid for research and forensic applications.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₃NO₂ • HCl | [1] |

| Formula Weight | 321.8 g/mol | [1] |

| CAS Number | 2980-07-6 | [1] |

| Purity | ≥98% | [1] |

| Melting Point | 179-180 °C | [4] |

| Appearance | Crystalline solid | [1] |

| λmax | 231 nm | [1] |

Purity and Analytical Characterization

Commercial sources typically state a purity of ≥98% for this compound.[1] Verification of purity and identity is accomplished through a combination of analytical techniques, including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography-time of flight (HPLC-TOF) mass spectrometry.

Experimental Protocols

Detailed methodologies for the analytical characterization of this compound are outlined below.

A common method for the identification and purity assessment of this compound involves GC-MS.

Sample Preparation: A dilute solution of the analyte is prepared at a concentration of approximately 4 mg/mL in chloroform, followed by a base extraction.[3]

Instrumentation: An Agilent gas chromatograph or equivalent, operating in split mode with a mass selective detector, is utilized.[3]

Table 2: GC-MS Instrumental Parameters

| Parameter | Value | Reference |

| Column | HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm | [3] |

| Carrier Gas | Helium at 1.5 mL/min | [3] |

| Injector Temperature | 280°C | [3] |

| MSD Transfer Line | 280°C | [3] |

| MS Source | 230°C | [3] |

| MS Quad | 150°C | [3] |

| Oven Program | 100°C for 1.0 min, then ramp to 280°C at 12°C/min, hold for 9.0 min | [3] |

| Injection | 1 µL, Split Ratio = 25:1 | [3] |

| Mass Scan Range | 30-550 amu | [3] |

| Retention Time | ~13.07 min | [3] |

¹H-NMR spectroscopy is employed for the structural elucidation and quantification of this compound.

Sample Preparation: The analyte is diluted to approximately 12 mg/mL in deuterium (B1214612) oxide (D₂O) containing trimethylsilylpropiopionic acid (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.[3]

Instrumentation: A 400 MHz NMR spectrometer is used.[3]

Table 3: ¹H-NMR Instrumental Parameters

| Parameter | Value | Reference |

| Spectrometer | 400 MHz | [3] |

| Spectral Width | At least -3 ppm to 13 ppm | [3] |

| Pulse Angle | 90° | [3] |

| Delay Between Pulses | 45 seconds | [3] |

HPLC-TOF provides accurate mass measurement for confirmation of the molecular formula.

Instrumentation: An Agilent 6230B TOF mass spectrometer with an Agilent 1260 Infinity HPLC system is utilized.[5]

Table 4: HPLC-TOF Instrumental Parameters

| Parameter | Value | Reference |

| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 micron | [5] |

| Mobile Phase A | 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water | [5] |

| Mobile Phase B | 0.1% formic acid in methanol | [5] |

| Gradient | Start at 5% B, to 40% B over 4 min, to 70% B over 2 min, to 100% B in 5 min, hold 1 min, then back to 5% B | [5] |

| Flow Rate | 1.0 mL/min | [5] |

| Injection Volume | 1 µL | [5] |

| Ion Source | Dual AJS ESI, positive ion scan mode | [5] |

| Mass Scan Range | 82 to 1000 amu | [5] |

Formulation

This compound is supplied as a crystalline solid.[1] Formulation for research purposes typically involves dissolution in a suitable solvent.

Table 5: Solubility of this compound

| Solvent | Solubility | Reference |

| DMF | 30 mg/mL | [1] |

| DMSO | 30 mg/mL | [1] |

| Ethanol | 10 mg/mL | [1] |

| PBS (pH 7.2) | 10 mg/mL | [1] |

For in vitro studies, stock solutions are typically prepared in organic solvents like DMSO or DMF and then diluted into aqueous buffers or cell culture media. For in vivo applications, formulation would require careful consideration of the chosen solvent's toxicity and the desired route of administration. A common approach for preclinical studies involves dissolving the compound in a vehicle such as a mixture of DMSO, polyethylene (B3416737) glycol, and saline. The stability of the compound in the chosen formulation should be assessed, with storage at -20°C recommended for long-term stability of at least 5 years.[1]

Biological Context and Signaling

As a derivative of amphetamine, this compound is expected to interact with monoamine systems in the central nervous system. Amphetamines are known to act as releasing agents of dopamine, norepinephrine, and serotonin (B10506) by targeting their respective transporters (DAT, NET, and SERT).

The diagram below illustrates a generalized workflow for the analytical characterization of this compound, from sample receipt to data analysis.

References

An In-depth Technical Guide to the Solubility of N-Benzyl-3,4-DMA Hydrochloride

This technical guide provides a comprehensive overview of the solubility of N-Benzyl-3,4-DMA hydrochloride in various common laboratory solvents. It is intended for researchers, scientists, and drug development professionals who require this information for experimental design, formulation development, and analytical testing.

Core Compound Information

This compound, also known as N-benzyl-3,4-Dimethoxyamphetamine, is an analytical reference standard categorized as an amphetamine.[1] It is supplied as a crystalline solid.[1][2]

-

IUPAC Name: N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride[3]

-

Molecular Formula: C₁₈H₂₃NO₂ • HCl[1]

-

Molecular Weight: 321.8 g/mol [1]

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents and an aqueous buffer solution. The data is summarized in the table below.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30[1][2] |

| Ethanol | 10[1][2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10[1][2] |

Experimental Protocol for Solubility Determination

A widely accepted and recommended method for determining the equilibrium solubility of a chemical compound is the shake-flask method.[4] This protocol provides a reliable approach to preparing a saturated solution and subsequently measuring the concentration of the dissolved solute.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a glass vial. The excess solid should be clearly visible to ensure that saturation is reached.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker within a temperature-controlled environment. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any undissolved microparticles, filter the solution through a syringe filter into a clean vial.

-

Quantification: Accurately dilute the filtered saturated solution with the solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining solubility.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

N-Benzyl-3,4-DMA Hydrochloride: A Technical Guide for Research and Forensic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-3,4-DMA hydrochloride is a substituted amphetamine derivative categorized as an analytical reference standard. This technical guide provides a comprehensive overview of its chemical and physical properties, analytical characterization, and potential applications in research and forensic science. While specific pharmacological data for this compound is limited, this document extrapolates potential activities based on structurally related N-benzyl-substituted phenethylamines. Detailed experimental protocols for its analysis and a plausible synthetic pathway are also presented.

Chemical and Physical Properties

This compound is the hydrochloride salt of N-benzyl-3,4-dimethoxyamphetamine. It is classified as an amphetamine and is primarily intended for use as an analytical reference standard in controlled laboratory settings.[1][2][3][4][5][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | 3,4-dimethoxy-α-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride | [1] |

| Synonyms | N-benzyl-3,4-Dimethoxyamphetamine, NSC 27115 | [1][4][7] |

| CAS Number | 2980-07-6 | [1][4][7] |

| Molecular Formula | C₁₈H₂₃NO₂ • HCl | [1][4] |

| Formula Weight | 321.8 g/mol | [1][4] |

| Purity | ≥98% | [1][4] |

| Formulation | A crystalline solid | [1] |

| Melting Point | 179-180 °C | [6] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [1][4] |

| λmax | 231 nm | [1] |

| Storage | -20°C | [1][5] |

| Stability | ≥ 5 years | [1] |

Synthesis

While a specific synthesis for this compound has not been published, a plausible and common method for creating N-benzyl substituted phenethylamines is through reductive amination.[2][8] This process involves the reaction of 3,4-dimethoxyamphetamine (3,4-DMA) with benzaldehyde (B42025) to form an imine intermediate, which is then reduced to the secondary amine, N-Benzyl-3,4-DMA. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.

Caption: Plausible synthesis pathway for this compound via reductive amination.

Analytical Characterization and Forensic Analysis

The identification and characterization of this compound in a forensic context rely on various analytical techniques. A monograph from the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) provides detailed methodologies.[7]

Table 2: Analytical Data for this compound

| Technique | Key Findings / Parameters |

| ¹H NMR | Spectrum available in D₂O at 400 MHz.[7] |

| GC-MS | Retention Time: 13.07 min. Key m/z fragments observed.[7] |

| FTIR | ATR (Diamond) spectrum available.[9] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

-

Sample Preparation: Dilute approximately 12 mg of the analyte in D₂O containing Trimethylsilylpropanoic acid (TSP) as a 0 ppm reference and maleic acid as a quantitative internal standard.

-

Instrument: 400 MHz NMR spectrometer.

-

Parameters:

-

Spectral width: At least -3 ppm to 13 ppm.

-

Pulse angle: 90°.

-

Delay between pulses: 45 seconds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) [7]

-

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform (B151607) (CHCl₃) followed by a base extraction.

-

Instrument: Agilent gas chromatograph with a mass selective detector (MSD).

-

Column: HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.

-

Carrier Gas: Helium at 1.5 mL/min.

-

Temperatures:

-

Injector: 280°C.

-

MSD transfer line: 280°C.

-

MS Source: 230°C.

-

MS Quadrupole: 150°C.

-

-

Oven Program:

-

Initial temperature of 100°C for 1.0 min.

-

Ramp to 280°C at 12°C/min.

-

Hold at 280°C for 9.0 min.

-

-

Injection: 1 µL with a split ratio of 25:1.

-

MS Parameters:

-

Mass scan range: 30-550 amu.

-

Acquisition mode: Scan.

-

Caption: General analytical workflow for the identification of N-Benzyl-3,4-DMA in forensic laboratories.

Potential Pharmacology and Mechanism of Action (Inferred)

The parent compound, 3,4-Dimethoxyamphetamine (3,4-DMA), is a psychedelic drug with reported mescaline-like effects in humans.[10] It has a low affinity for the 5-HT₂A receptor. The addition of the N-benzyl group to the 3,4-DMA structure is likely to enhance its affinity for the 5-HT₂A receptor, potentially leading to more potent psychedelic effects.

Caption: Inferred signaling pathway of N-Benzyl-3,4-DMA via 5-HT₂A receptor activation.

Applications

Research Applications

As an analytical reference standard, this compound is crucial for:

-

Analytical Method Development: Used to develop and validate analytical methods for the detection and quantification of this compound in various matrices.

-

Pharmacological Research: Although its pharmacology is not well-defined, it can be used in in-vitro and in-vivo studies to investigate its binding affinity, efficacy, and potential psychoactive effects, particularly at serotonin (B10506) receptors.

-

Metabolism Studies: Can be used to study its metabolic fate in various biological systems.

Forensic Applications

In forensic science, this compound serves as a reference material for:

-

Identification of Seized Drugs: Enables the unambiguous identification of N-Benzyl-3,4-DMA in illicitly manufactured substances.[1]

-

Toxicology Screening: Used in the development of assays to detect its presence in biological samples in cases of suspected intoxication or overdose.

-

Isomer Differentiation: Crucial for distinguishing it from other positional isomers of N-benzyl-dimethoxyamphetamines, which may have different legal statuses and pharmacological effects.

Conclusion

This compound is a valuable analytical reference material for the research and forensic communities. While its pharmacological profile is not yet fully elucidated, its structural characteristics suggest a potential for psychoactive effects mediated by the serotonin 5-HT₂A receptor. The analytical data and protocols presented in this guide provide a solid foundation for its identification and further investigation. As with any novel psychoactive substance, further research is needed to fully understand its pharmacological and toxicological properties.

References

- 1. Forensic Chemistry of Substituted N-Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 25I-N-BOMe | National Institute of Justice [nij.ojp.gov]

- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20110046416A1 - Process for preparation of benzphetamine and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 4. caymanchem.com [caymanchem.com]

- 5. N-benzyl-3,4-DMA (hydrochloride) - Labchem Catalog [labchem.com.my]

- 6. N-benzyl-3,4-DMA (hydrochloride) CAS#: 2980-07-6 [m.chemicalbook.com]

- 7. swgdrug.org [swgdrug.org]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Stimulatory effect of N-[4-[2-(dimethylamino)-ethoxy] benzyl]-3,4-dimethoxybenzamide hydrochloride (HSR-803) on normal and delayed gastrointestinal propulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Benzyl-3,4-DMA Hydrochloride and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-3,4-DMA hydrochloride, a substituted amphetamine derivative. Due to the limited availability of specific pharmacological data for this exact compound in publicly accessible literature, this guide also incorporates data from closely related N-benzyl-substituted phenethylamines to offer a probable profile of its biological activity. This information is intended for research and forensic applications only.

Chemical Identity and Synonyms

This compound is an analytical reference standard categorized as a substituted amphetamine. Its chemical identity and various synonyms are crucial for accurate identification and literature searches.

Synonyms:

-

N-benzyl-3,4-Dimethoxyamphetamine hydrochloride[1]

-

NSC 27115[1]

-

3,4-dimethoxy-α-methyl-N-(phenylmethyl)-benzeneethanamine monohydrochloride (IUPAC)[1]

-

N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride[2]

Chemical Structure:

Physicochemical and Analytical Data

A summary of the known physicochemical properties and analytical methods for the identification of this compound is presented below.

| Property | Value | Reference |

| Appearance | White powder | [2] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [1] |

| UV max (nm) | Not determined | [2] |

| Melting Point (°C) | Not Determined | [2] |

Analytical Methodologies

Detailed analytical methods for the characterization of N-Benzyl-3,4-DMA are available, primarily through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: Dilute analyte to ~4 mg/mL in CHCl₃; perform a base extraction.[2]

-

Instrument: Agilent gas chromatograph with a mass selective detector.[2]

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[2]

-

Carrier Gas: Helium at 1.5 mL/min.[2]

-

Temperatures:

-

Injector: 280°C

-

MSD transfer line: 280°C

-

MS Source: 230°C

-

MS Quad: 150°C[2]

-

-

Oven Program:

-

Initial temperature 100°C for 1.0 min.

-

Ramp to 280°C at 12°C/min.

-

Hold at 280°C for 9.0 min.[2]

-

-

Injection: 1 µL with a split ratio of 25:1.[2]

-

MS Parameters:

-

Mass scan range: 30-550 amu

-

Acquisition mode: Scan[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Sample Preparation: Dilute analyte to ~12 mg/mL in D₂O containing TSP for 0 ppm reference and maleic acid as a quantitative internal standard.[2]

-

Instrument: 400 MHz NMR spectrometer.[2]

-

Parameters:

-

Spectral width: At least -3 ppm to 13 ppm.

-

Pulse angle: 90°

-

Delay between pulses: 45 seconds[2]

-

Pharmacological Profile

While specific pharmacological data for this compound is scarce, the pharmacology of structurally related N-benzyl-substituted phenethylamines has been studied. The addition of an N-benzyl group to a phenethylamine (B48288) core is known to significantly increase affinity and functional activity at serotonin (B10506) 5-HT₂A receptors.[3][4] These compounds are potent agonists at these receptors, which is believed to mediate their psychoactive effects.[3][5][6]

Receptor and Transporter Binding Affinities (Proxy Data)

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC₅₀) of representative N-benzyl-2,5-dimethoxyphenethylamines at various G-protein coupled receptors (GPCRs) and monoamine transporters. This data, from Eshleman et al. (2018), can serve as a proxy to estimate the potential activity of this compound. It is crucial to note that these values are not for this compound itself but for structurally similar compounds.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC₅₀, nM) of Structurally Related Compounds

| Compound | 5-HT₂A Ki | 5-HT₂A EC₅₀ | 5-HT₂C Ki | 5-HT₂C EC₅₀ | 5-HT₁A Ki | 5-HT₂B Ki |

| 25D-NBOMe | 0.3 ± 0.1 | 0.4 ± 0.1 | 1.1 ± 0.2 | 0.2 ± 0.1 | >10,000 | 110 ± 10 |

| 25E-NBOMe | 0.4 ± 0.1 | 0.3 ± 0.1 | 1.4 ± 0.2 | 0.2 ± 0.1 | >10,000 | 120 ± 20 |

| 25H-NBOMe | 11 ± 1 | 24 ± 3 | 24 ± 3 | 12 ± 2 | >10,000 | 410 ± 50 |

| 25I-NBOH | 0.5 ± 0.1 | 0.2 ± 0.1 | 2.1 ± 0.3 | 0.3 ± 0.1 | >10,000 | 150 ± 20 |

| 25N-NBOMe | 0.8 ± 0.1 | 0.6 ± 0.1 | 2.9 ± 0.4 | 0.4 ± 0.1 | >10,000 | 180 ± 30 |

Data from Eshleman et al. (2018). Biochemical Pharmacology, 158, 27-34.

Table 2: Monoamine Transporter Binding Affinities (Ki, nM) and Functional Potencies (IC₅₀, nM) of Structurally Related Compounds

| Compound | DAT Ki | DAT IC₅₀ | SERT Ki | SERT IC₅₀ | NET Ki | NET IC₅₀ |

| 25D-NBOMe | >10,000 | >10,000 | 1,200 ± 200 | 1,500 ± 300 | 1,800 ± 300 | 2,200 ± 400 |

| 25E-NBOMe | >10,000 | >10,000 | 1,500 ± 300 | 1,900 ± 400 | 2,100 ± 400 | 2,600 ± 500 |

| 25H-NBOMe | >10,000 | >10,000 | 2,500 ± 500 | 3,100 ± 600 | 3,500 ± 700 | 4,300 ± 900 |

| 25I-NBOH | >10,000 | >10,000 | 1,800 ± 300 | 2,200 ± 400 | 2,500 ± 500 | 3,100 ± 600 |

| 25N-NBOMe | >10,000 | >10,000 | 1,400 ± 200 | 1,700 ± 300 | 2,000 ± 400 | 2,500 ± 500 |

Data from Eshleman et al. (2018). Biochemical Pharmacology, 158, 27-34.

Potential Signaling Pathways

Amphetamine and its derivatives are known to interact with several key signaling pathways. The primary mechanism of action for many psychoactive phenethylamines involves agonism at serotonin 5-HT₂A receptors, which are Gq/G₁₁-coupled.[4] Additionally, amphetamines can act as agonists at the intracellular Trace Amine-Associated Receptor 1 (TAAR1), which can couple to both Gαs and Gα₁₃ proteins.

5-HT₂A Receptor Signaling Pathway

Caption: 5-HT₂A Receptor Signaling Cascade.

TAAR1 Signaling Pathway

Caption: TAAR1 Dual Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols based on standard practices for similar compounds.

Radioligand Receptor Binding Assay (General Protocol)

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the target receptor (e.g., 5-HT₂A).

-

Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂A).

-

Test compound (this compound).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Transporter Uptake Assay (General Protocol)

This protocol measures the ability of a test compound to inhibit the reuptake of neurotransmitters by their respective transporters (DAT, SERT, NET).

-

Materials:

-

Cells stably expressing the target transporter (e.g., HEK293-DAT).

-

Radiolabeled neurotransmitter (e.g., [³H]dopamine).

-

Test compound (this compound).

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

96-well cell culture plates.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with various concentrations of the test compound or buffer.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period at a controlled temperature (e.g., room temperature or 37°C).

-

Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and quantify the amount of radiolabel taken up using a scintillation counter.

-

-

Data Analysis:

-

Determine the IC₅₀ value for the inhibition of neurotransmitter uptake by non-linear regression analysis of the concentration-response curve.

-

Synthesis

The most common method for the synthesis of N-benzylphenethylamines is reductive amination.[4]

General Reductive Amination Protocol:

-

Materials:

-

3,4-Dimethoxyamphetamine (or its hydrochloride salt).

-

A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation).

-

An appropriate solvent (e.g., dichloromethane, methanol).

-

-

Procedure:

-

Dissolve the 3,4-dimethoxyamphetamine in the chosen solvent.

-

Add benzaldehyde to the solution.

-

If using a chemical reducing agent, add it portion-wise to the reaction mixture. If using catalytic hydrogenation, add a catalyst (e.g., Pd/C) and place the reaction under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by quenching any remaining reducing agent, followed by extraction and purification (e.g., column chromatography or crystallization of the hydrochloride salt).

-

Logical Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel psychoactive compound like this compound.

Caption: Preclinical Evaluation Workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. swgdrug.org [swgdrug.org]

- 3. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: High potency agonists at 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

N-Benzyl-3,4-DMA hydrochloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of N-Benzyl-3,4-DMA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-3,4-dimethoxyamphetamine hydrochloride (N-Benzyl-3,4-DMA HCl) is an analytical reference standard classified as an amphetamine derivative.[1] Its chemical formula is C₁₈H₂₃NO₂ • HCl, with a molecular weight of 321.8 g/mol .[1] As with any reference material, ensuring its stability and integrity through proper storage and handling is paramount for accurate and reproducible experimental results. This guide provides a comprehensive overview of the known stability and recommended storage conditions for this compound, based on currently available data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference |

| Synonyms | N-benzyl-3,4-Dimethoxyamphetamine, NSC 27115 | [1] |

| CAS Number | 2980-07-6 | [1] |

| Formulation | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Melting Point | 179-180 °C | [2] |

| Solubility | DMF: 30 mg/mlDMSO: 30 mg/mlEthanol: 10 mg/mlPBS (pH 7.2): 10 mg/ml | [1][2] |

Stability Profile and Storage Conditions

This compound is a stable compound when stored under appropriate conditions. The available data indicates that the compound shows no decomposition when used according to specifications.[3]

Recommended Storage

For long-term storage, this compound should be kept at -20°C.[1][4] Under these conditions, the material is stable for at least five years.[1] The product is typically shipped at room temperature in the continental United States, with potential variations for international shipping.[1][5]

Summary of Storage and Stability Data

| Parameter | Recommendation/Data | Reference |

| Storage Temperature | -20°C | [1][4] |

| Long-term Stability | ≥ 5 years (at -20°C) | [1] |

| Shipping Temperature | Room temperature (may vary by location) | [1][5] |

| Chemical Stability | No decomposition if used according to specifications | [3] |

| Incompatible Materials | No specific incompatibilities listed. Avoid strong oxidizing agents as a general precaution. | [3] |

| Hazardous Decomposition | No dangerous decomposition products are known. | [3] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, information on the degradation of similar benzylamine (B48309) compounds can offer insights into potential vulnerabilities. Studies on benzylamines have shown that they can degrade via oxidation. For instance, during chlorination, the degradation pathway involves the formation of an imine intermediate, followed by hydrolysis to yield an aldehyde and a lower-order amine.[6]

Based on this, a plausible, though hypothetical, degradation pathway for this compound could involve the oxidation of the benzylic amine.

Caption: A potential oxidative degradation pathway for this compound.

Experimental Protocols for Stability Assessment

To formally assess the stability of this compound, a comprehensive stability-indicating method should be developed and validated. The following outlines a representative experimental protocol using High-Performance Liquid Chromatography (HPLC), a common technique for such studies.

Protocol: HPLC-UV Stability Study

1. Objective: To evaluate the stability of this compound under various stress conditions (e.g., heat, light, humidity) over time.

2. Materials and Methods:

-

Reference Standard: this compound of known purity.

-

Instrumentation: HPLC system with a UV detector, such as an Agilent 1260 Infinity HPLC with a diode array detector.[7]

-

Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).[7]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).[7]

-

Forced Degradation Conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 80°C for 48 hours.

-

Photolytic: Exposure to UV light (254 nm) for 24 hours.

-

3. Experimental Workflow:

Caption: Workflow for an HPLC-based forced degradation study.

4. Data Analysis:

-

The percentage of degradation is calculated by comparing the peak area of the parent compound in stressed samples to that of an unstressed control.

-

The appearance of new peaks in the chromatograms of stressed samples indicates the formation of degradation products.

-

Peak purity analysis should be performed to ensure that the parent peak is not co-eluting with any degradants.

Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for stability testing, particularly for identifying volatile degradants.[7][8]

Conclusion and Recommendations

This compound is a stable compound with a long shelf-life when stored under the recommended conditions. To ensure its integrity for research and forensic applications, the following best practices should be observed:

-

Long-term Storage: Store the crystalline solid at -20°C in a tightly sealed container.

-

Handling: Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

By adhering to these guidelines, researchers, scientists, and drug development professionals can be confident in the quality and reliability of this compound in their analytical and research workflows.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-benzyl-3,4-DMA (hydrochloride) CAS#: 2980-07-6 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. N-benzyl-3,4-DMA (hydrochloride) - Labchem Catalog [labchem.com.my]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 7. policija.si [policija.si]

- 8. swgdrug.org [swgdrug.org]

Biological activity of N-benzyl-2-phenylethylamine derivatives

An In-depth Technical Guide on the Biological Activity of N-benzyl-2-phenylethylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-2-phenylethylamine (NBPEA) derivatives, a class of synthetic compounds, have garnered significant attention in neuroscience and pharmacology. The addition of an N-benzyl group to the core phenethylamine (B48288) structure dramatically alters the pharmacological profile, leading to compounds with exceptionally high potency and affinity for specific neurotransmitter receptors.[1][2] This modification, particularly the introduction of an N-(2-methoxybenzyl) group, can increase binding affinity and functional activity by orders of magnitude compared to the parent phenethylamine analogues (e.g., the 2C-x series).[1][3][4] These compounds, often referred to as "NBOMes," serve as powerful tools for studying the serotonergic system and represent a key area of interest for therapeutic agent development and toxicological research.[2][5] This guide provides a comprehensive overview of their biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Pharmacological Effects: The Serotonergic System

The primary neurochemical effect of most NBPEA derivatives is their potent agonism at the serotonin (B10506) 5-HT2A receptor, a G-protein coupled receptor (GPCR) that is the main target for classic psychedelic compounds.[2][5] This high-affinity interaction is believed to mediate the profound psychoactive effects associated with these substances.[1] Upon binding, NBPEA derivatives activate the Gq/G11 protein, which in turn stimulates phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular effects.[2]

Beyond the 5-HT2A receptor, these derivatives often exhibit a complex pharmacological profile, interacting with other serotonin receptor subtypes like 5-HT2C, adrenergic receptors, and, to a lesser extent, monoamine transporters.[1][6]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Pharmacology of N-Benzyl-3,4-DMA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. N-Benzyl-3,4-DMA hydrochloride is a research chemical and is not intended for human or veterinary use.

Introduction

N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride is a substituted amphetamine derivative.[1][2][3] Structurally, it is characterized by a dimethoxylated phenyl ring, a propane-2-amine backbone, and an N-benzyl substitution. This compound is categorized as an analytical reference standard and is intended for research and forensic applications.[2] While comprehensive pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to other N-benzyl-substituted phenethylamines and amphetamines suggests potential interactions with monoaminergic systems, particularly serotonin (B10506) and dopamine (B1211576) pathways.

This guide provides an overview of the known information regarding this compound and outlines detailed experimental protocols for its pharmacological evaluation based on methodologies used for analogous compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine hydrochloride | [3] |

| Synonyms | N-benzyl-3,4-dimethoxyamphetamine, NSC 27115 | [2][3] |

| Molecular Formula | C₁₈H₂₃NO₂ • HCl | [2] |

| Molecular Weight | 321.8 g/mol | [2] |

| Appearance | Crystalline solid / White powder | [2][3] |

| Purity | ≥98% | [2] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | [2] |

| Storage | -20°C | [2] |

| CAS Number | 2980-07-6 | [2][3] |

Pharmacological Profile (Hypothesized)

Direct pharmacological data for this compound is scarce. However, based on the pharmacology of structurally related compounds, a hypothesized pharmacological profile can be constructed.

Mechanism of Action (Hypothesized)

The N-benzyl substitution on phenethylamine (B48288) and amphetamine scaffolds is known to significantly enhance potency at serotonin 5-HT₂A receptors.[4][5][6][7] N-benzylphenethylamines, often referred to as "NBOMes," are potent agonists at these receptors, which are responsible for the psychedelic effects of many hallucinogens.[5]

Furthermore, the amphetamine core of N-Benzyl-3,4-DMA suggests potential activity at monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). Amphetamine and its derivatives are known to act as releasing agents and/or reuptake inhibitors at these transporters. A study on the related compound N-benzylamphetamine (NBNA) demonstrated rewarding and reinforcing effects in rodents, which were associated with an increase in the expression of striatal D1 dopamine receptor genes.[8]

Therefore, it is hypothesized that this compound may act as a potent agonist at 5-HT₂A receptors and may also interact with monoamine transporters.

Quantitative Pharmacological Data

As of the latest literature review, specific quantitative data on the receptor binding affinity and functional activity of this compound at various targets are not available. The following tables are provided as a template for the presentation of such data once it becomes available through experimental investigation.

Table 2: Hypothesized Receptor and Transporter Binding Affinity Profile of this compound (Data Not Available)

| Target | Radioligand | Kᵢ (nM) |

| Serotonin 5-HT₂A Receptor | [³H]Ketanserin | Data Not Available |

| Serotonin 5-HT₂C Receptor | [³H]Mesulergine | Data Not Available |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data Not Available |

| Serotonin Transporter (SERT) | [³H]Citalopram | Data Not Available |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data Not Available |

| Dopamine D₁ Receptor | [³H]SCH 23390 | Data Not Available |

| Dopamine D₂ Receptor | [³H]Raclopride | Data Not Available |

Table 3: Hypothesized Functional Activity Profile of this compound (Data Not Available)

| Assay | Target | EC₅₀ / IC₅₀ (nM) | Eₘₐₓ (%) |

| Inositol Phosphate Accumulation | 5-HT₂A Receptor | Data Not Available | Data Not Available |

| Calcium Mobilization | 5-HT₂A Receptor | Data Not Available | Data Not Available |

| [³H]Dopamine Uptake Inhibition | Dopamine Transporter | Data Not Available | Data Not Available |

| [³H]Serotonin Uptake Inhibition | Serotonin Transporter | Data Not Available | Data Not Available |

| [³H]Norepinephrine Uptake Inhibition | Norepinephrine Transporter | Data Not Available | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacology of this compound, based on established protocols for similar compounds.

Radioligand Binding Assays for Monoamine Transporters

This protocol is adapted from methodologies used for characterizing the binding of ligands to the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[9][10][11]

Objective: To determine the binding affinity (Kᵢ) of this compound for human monoamine transporters.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

Membrane preparation from the above cells.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

-

Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4, ice-cold.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Homogenize transporter-expressing HEK293 cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of the respective non-specific binding inhibitor (10 µM final concentration), 50 µL of radioligand, and 100 µL of membrane preparation.

-

Displacement: 50 µL of varying concentrations of this compound, 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Functional Assay: Monoamine Uptake Inhibition

This protocol describes a method to assess the functional activity of this compound as a potential inhibitor of monoamine uptake.[10][12]

Objective: To determine the potency (IC₅₀) of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine by their respective transporters.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates.

-

Radiolabeled substrates: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

-

Uptake buffer: Krebs-Henseleit buffer (KHB).

-

Non-specific uptake inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

-

Lysis buffer: 1% SDS.

-

Scintillation counter.

Procedure:

-

Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.

-

Assay:

-

Wash the cells with KHB.

-

Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor for 10-20 minutes at room temperature.

-

Add the respective [³H]-labeled substrate and incubate for a short period (e.g., 1-5 minutes) at room temperature.

-

To determine non-specific uptake, incubate a set of wells with the respective non-specific uptake inhibitor.

-

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold KHB. Lyse the cells with lysis buffer.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition of specific uptake as a function of the logarithm of the this compound concentration. Determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate hypothesized signaling pathways and experimental workflows for the pharmacological characterization of this compound.

Conclusion